13-[(E,1E)-1-(7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene)-2,3,5-trimethylhex-3-enyl]-2-[tert-butyl(dimethyl)silyl]oxy-2,3,4,4a,13,13a-hexahydro-1H-indazolo[2,1-b]phthalazine-6,11-dione
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Overview
Description
The compound 13-[(E,1E)-1-(7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene)-2,3,5-trimethylhex-3-enyl]-2-[tert-butyl(dimethyl)silyl]oxy-2,3,4,4a,13,13a-hexahydro-1H-indazolo[2,1-b]phthalazine-6,11-dione is a complex nitrogen-containing heterocyclic compound. This compound is notable for its intricate structure, which includes multiple rings and functional groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of this compound involves multiple steps, each requiring specific reaction conditions. The synthetic route typically begins with the preparation of the indazole core, followed by the introduction of the silyl ether group and the complex side chain. The reaction conditions often involve the use of strong bases, such as sodium hydride, and catalysts, such as palladium, to facilitate the formation of the desired bonds. Industrial production methods may involve optimizing these reactions for scale-up, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of double bonds or other reducible groups.
Substitution: The compound can undergo substitution reactions, particularly at the silyl ether group, using reagents like halogens or nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: It is being investigated for its potential therapeutic properties, particularly as an inhibitor of certain enzymes or receptors.
Industry: The compound can be used in the development of new materials or as a catalyst in industrial processes
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes .
Comparison with Similar Compounds
This compound can be compared with other nitrogen-containing heterocyclic compounds, such as:
Indazole derivatives: These compounds share a similar core structure but differ in their side chains and functional groups.
Silyl ether compounds: These compounds contain the silyl ether group but may have different core structures.
Phthalazine derivatives: These compounds have a similar phthalazine core but differ in their substituents. The uniqueness of this compound lies in its combination of these structural elements, which gives it distinct chemical and biological properties
Properties
Molecular Formula |
C40H60N2O3Si |
---|---|
Molecular Weight |
645.0 g/mol |
IUPAC Name |
13-[(E,1E)-1-(7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene)-2,3,5-trimethylhex-3-enyl]-2-[tert-butyl(dimethyl)silyl]oxy-2,3,4,4a,13,13a-hexahydro-1H-indazolo[2,1-b]phthalazine-6,11-dione |
InChI |
InChI=1S/C40H60N2O3Si/c1-25(2)23-26(3)27(4)35(31-17-13-21-40(8)22-14-18-33(31)40)36-32-24-28(45-46(9,10)39(5,6)7)19-20-34(32)41-37(43)29-15-11-12-16-30(29)38(44)42(36)41/h11-12,15-16,23,25,27-28,32-34,36H,13-14,17-22,24H2,1-10H3/b26-23+,35-31+ |
InChI Key |
BKBXDVORXBDXJZ-MZYGPBIJSA-N |
Isomeric SMILES |
CC(C)/C=C(\C)/C(C)/C(=C\1/CCCC2(C1CCC2)C)/C3C4CC(CCC4N5N3C(=O)C6=CC=CC=C6C5=O)O[Si](C)(C)C(C)(C)C |
Canonical SMILES |
CC(C)C=C(C)C(C)C(=C1CCCC2(C1CCC2)C)C3C4CC(CCC4N5N3C(=O)C6=CC=CC=C6C5=O)O[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
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